molecular formula C6H4ClNO4S B8803969 2-Chloro-5-nitrobenzenesulphinic acid CAS No. 61886-18-8

2-Chloro-5-nitrobenzenesulphinic acid

Cat. No. B8803969
CAS RN: 61886-18-8
M. Wt: 221.62 g/mol
InChI Key: BATQLIHIWSGZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitrobenzenesulphinic acid is a useful research compound. Its molecular formula is C6H4ClNO4S and its molecular weight is 221.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-nitrobenzenesulphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitrobenzenesulphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61886-18-8

Product Name

2-Chloro-5-nitrobenzenesulphinic acid

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

2-chloro-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12)

InChI Key

BATQLIHIWSGZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-chloro-4-nitrobenzene (476 g, 3.02 mol) in chlorosulfonic acid (1 litre) was stirred and heated at 120° C. for 22 hours. The reaction was cooled to room temperature and was poured slowly with stirring onto ice (10 litres). The resulting dark brown precipitate was filtered, pressed dry, dried in a vacuum desiccators over night and was used without any further purification (770 g). The resulting 2-chloro-5-nitro-benzenesulfonyl chloride was suspended in water and cooled to 0° C. (ice bath). Sodium sulphite (1.9 Kg, 15 mol) was added to the stirred solution by portion (100 g portion and in a manner that the temperature remains under 25° C.). After the addition the mixture was allowed to warm back to room temperature and left stirring for one hour. During that time the pH of the solution was kept at pH 7-8 (Whattman pH paper) by addition of 8 M solution of sodium hydroxide (400 ml). The solution was then diluted with water (6 L) and sodium hydroxide was added to it (8 M, 0.5 L). The resulting mixture was filtered through a sintered funnel (number 3). The filtrate was cooled to 0° C. (ice bath) and acidify with concentrated HCl to pH<1. The brown solution then turn green and a silvery green plates precipitate. The solid was filtered, pressed dry and dried in a vacuum desiccator to give the title compound (213 g, 32%).
Quantity
476 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
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Quantity
6 L
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%

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